Ro 48-8071
Description
Overview of Ro 48-8071 Fumarate (B1241708) as a Research Compound
This compound fumarate is a chemical compound utilized primarily in scientific research. nih.govscbt.com It is the fumarate salt of this compound, which is identified chemically as (4-bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone. nih.gov This compound is recognized as a potent and specific inhibitor of the enzyme 2,3-oxidosqualene (B107256) cyclase (OSC), also known as lanosterol (B1674476) synthase. nih.govmedchemexpress.comrndsystems.comtocris.com The inhibition of OSC is a key mechanism of action for this compound, making it a valuable tool for investigating the cholesterol biosynthesis pathway and its various biological roles. frontiersin.orgnih.gov
Developed by Hoffmann-La Roche, this compound has been instrumental in studies exploring cholesterol metabolism. frontiersin.org Its primary function as a research compound is to block the synthesis of cholesterol at a specific enzymatic step. rndsystems.comtocris.com This allows researchers to study the consequences of reduced cholesterol production in various cellular and animal models. frontiersin.orgnih.gov Notably, research has demonstrated its ability to lower plasma cholesterol levels in animal models such as hamsters, squirrel monkeys, and minipigs. frontiersin.orgnih.gov Beyond lipid metabolism, its effects on cancer cell viability and viral entry are also areas of active investigation. tocris.comfrontiersin.org
Table 1: Chemical Properties of this compound Fumarate
| Property | Value | Source |
|---|---|---|
| CAS Number | 189197-69-1 | nih.govscbt.commedchemexpress.comrndsystems.com |
| Molecular Formula | C27H31BrFNO6 | nih.gov |
| Molecular Weight | 564.44 g/mol | nih.govscbt.commedchemexpress.com |
| Synonyms | This compound (fumarate), [4′-[6-(Allylmethylamino)hexyloxy]-4-bromo-2′-fluorobenzophenone fumarate | nih.govscbt.com |
| Primary Target | 2,3-Oxidosqualene Cyclase (OSC) / Lanosterol Synthase | nih.govnih.gov |
Cholesterol Biosynthesis Pathway: Therapeutic Relevance in Disease
The cholesterol biosynthesis pathway, also known as the mevalonate (B85504) pathway, is a fundamental and highly conserved metabolic process in animal cells. nih.govnumberanalytics.com It is a complex series of enzymatic reactions that produce cholesterol, a lipid molecule essential for numerous physiological functions. numberanalytics.comnih.gov The pathway begins with acetyl-CoA and proceeds through many intermediates, including mevalonate, squalene, and lanosterol, to ultimately synthesize cholesterol. numberanalytics.comwikipedia.org The liver is the primary site of cholesterol synthesis, but most other tissues can also produce it. wikipedia.org
The regulation of this pathway is critical for maintaining cellular and systemic cholesterol homeostasis. nih.gov Dysregulation of cholesterol metabolism is implicated in a variety of diseases, most notably cardiovascular disease and, increasingly, cancer. nih.gov Because of its central role in these pathologies, the cholesterol biosynthesis pathway has become a significant target for therapeutic intervention. nih.gov
Cholesterol is an indispensable component of cellular life. Its primary role is as a structural element of cell membranes, where it modulates membrane fluidity, organization, and function. nih.govnih.gov Beyond its structural duties, cholesterol is a precursor for the synthesis of vital biomolecules, including steroid hormones (such as estrogens, androgens, and corticosteroids), vitamin D, and bile acids, which are necessary for the digestion and absorption of dietary fats. numberanalytics.comwikipedia.orgutmb.edu
The products of the cholesterol biosynthesis pathway are also crucial for cell proliferation. nih.govplos.org The synthesis of cholesterol and non-sterol isoprenoids from mevalonate is essential for cell growth and division. nih.gov For instance, intermediates of the pathway are required for the post-translational modification of proteins like Ras and Rho GTPases, which are key regulators of cell signaling and the cell cycle. nih.govaacrjournals.org Studies have shown that inhibiting cholesterol synthesis can lead to cell cycle arrest, highlighting the stringent requirement for a continuous supply of cholesterol for cells to progress through the cell cycle and proliferate. plos.org
There is growing evidence that cancer cells reprogram their metabolic pathways to support their high rates of proliferation and survival. nih.govfrontiersin.org Many types of cancer exhibit an upregulated cholesterol biosynthesis pathway to meet the increased demand for cholesterol for new membrane formation and signaling. nih.govnih.govfrontiersin.org This reliance on de novo cholesterol synthesis makes the pathway an attractive target for anticancer therapies. nih.govaacrjournals.org
Intracellular cholesterol levels, rather than systemic serum cholesterol, appear to be more critical for cancer development. aacrjournals.orgfrontiersin.org The accumulation of cholesterol and its metabolites within cancer cells can promote tumor growth, invasion, and metastasis. nih.govmdpi.com Research has linked elevated cholesterol metabolism to several key cancer-related processes, including effects on the immune response, cell death regulation, and the maintenance of cancer stem cells. nih.gov Consequently, inhibiting key enzymes in the cholesterol synthesis pathway is being explored as a strategy to suppress tumor growth. aacrjournals.orgmdpi.com Studies have demonstrated that pharmacological inhibition of this pathway can reduce the viability of various cancer cell lines, including breast, prostate, and ovarian cancer cells, and suppress tumor growth in animal models. frontiersin.orgnih.gov
2,3-Oxidosqualene Cyclase (OSC) as a Pharmacological Target
2,3-Oxidosqualene cyclase (OSC), also known as lanosterol synthase, is a key enzyme in the latter stages of the cholesterol biosynthesis pathway. frontiersin.orgnih.gov It catalyzes the complex cyclization of a linear substrate, 2,3-monoepoxysqualene, into the first sterol, lanosterol, which is the precursor to cholesterol in animals. frontiersin.orgmdpi.com This intricate reaction involves a series of protonation, cyclization, and rearrangement steps to form the characteristic four-ring structure of sterols. mdpi.com
OSC represents a distinct and attractive pharmacological target for several reasons. It is located downstream of HMG-CoA reductase, the enzyme targeted by the widely used statin drugs. frontiersin.orgwikipedia.org Inhibiting OSC offers a different mechanism for lowering cholesterol synthesis. nih.gov A partial inhibition of OSC not only reduces the production of lanosterol and subsequent cholesterol but may also lead to the accumulation of intermediates like monooxidosqualene, which can suppress the activity of HMG-CoA reductase, creating a synergistic cholesterol-lowering effect. nih.gov Furthermore, because OSC is a critical enzyme for producing essential sterols, its inhibition has been investigated as a potential therapeutic strategy against certain parasites, such as Trypanosoma cruzi and Leishmania donovani, which rely on this pathway. wikipedia.org The potential of OSC inhibitors like this compound to induce apoptosis and reduce cell viability in various cancer models has solidified its status as a promising target for anti-cancer drug development. frontiersin.orgnih.gov
Table 2: Research Findings on this compound Fumarate
| Finding | Cell/Animal Model | Effect | Source |
|---|---|---|---|
| Inhibition of OSC | - | IC50 of ~6.5 nM | medchemexpress.comrndsystems.comtocris.com |
| Inhibition of Cholesterol Synthesis | HepG2 cells | IC50 of ~1.5 nM | medchemexpress.com |
| Reduced Cell Viability | PC-3 prostate cancer cells | Significant reduction at 10 μM | medchemexpress.com |
| Induction of Apoptosis | LNCaP and C4-2 prostate cancer cells | Dose-dependent induction | medchemexpress.com |
| Reduced Tumor Growth | Mice with prostate cancer xenografts | Significant reduction at 5 or 20 mg/kg | medchemexpress.comnih.gov |
| Reduced Cell Viability | Breast cancer cell lines | Potent reduction in viability | rndsystems.comtocris.com |
| Reduced Tumor Angiogenesis | Mouse models of cancer | Suppression of angiogenesis and tumor vascularization | frontiersin.org |
| Inhibition of Ebola Virus Entry | - | IC50 of 1.74 μM | rndsystems.comtocris.com |
Structure
2D Structure
Properties
IUPAC Name |
(4-bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27BrFNO2/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18/h3,8-13,17H,1,4-7,14-16H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYCCJYVZIMDFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870077 | |
| Record name | Ro 48-8071 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161582-11-2 | |
| Record name | (4-Bromophenyl)[2-fluoro-4-[[6-(methyl-2-propen-1-ylamino)hexyl]oxy]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161582-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 48-8071 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161582112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R048-8071 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02016 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ro 48-8071 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ro-48-8071 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDR69X9Q9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action
Direct Enzymatic Inhibition
The primary and most well-characterized mechanism of Ro 48-8071 is its potent inhibition of a key enzyme in the synthesis of cholesterol.
This compound fumarate (B1241708) is a potent and specific inhibitor of the enzyme 2,3-oxidosqualene (B107256) cyclase (OSC), also known as lanosterol (B1674476) synthase. nih.govabcam.comtocris.comfrontiersin.org OSC is a critical enzyme positioned downstream of HMG-CoA reductase in the cholesterol biosynthetic pathway. nih.govfortunejournals.comoatext.com Its primary function is to catalyze the complex cyclization of 2,3-monoepoxysqualene into lanosterol, the first sterol in this pathway. nih.govfrontiersin.orgnih.gov this compound has been shown to block human liver OSC in the nanomolar range, with a reported IC₅₀ value of approximately 6.5 nM. abcam.comtocris.comnih.govmedchemexpress.com This inhibition is a direct interaction, preventing the enzyme from processing its substrate. nih.gov
Table 1: Inhibitory Potency of this compound Fumarate
| Target Enzyme/Process | Cell Line/System | IC₅₀ Value |
|---|---|---|
| 2,3-Oxidosqualene Cyclase (OSC) | Enzyme Assay | ~6.5 nM abcam.comtocris.commedchemexpress.com |
| Cholesterol Synthesis | HepG2 cells | ~1.5 nM nih.govmedchemexpress.com |
| E2-induced ERα Activity | Engineered Mammalian Cells | ~10 µM medchemexpress.comnih.gov |
By inhibiting OSC, this compound effectively halts the cholesterol synthesis cascade at the point of lanosterol formation. nih.govmedkoo.com This blockade leads to a dose-dependent reduction in the synthesis of lanosterol and, consequently, all downstream sterols, including cholesterol. nih.govmedchemexpress.com A direct consequence of this enzymatic inhibition is the intracellular accumulation of the OSC substrate, 2,3-monoepoxysqualene (MOS). nih.gov Research in HepG2 cells demonstrated that this compound reduces cholesterol synthesis with an IC₅₀ value of approximately 1.5 nM. nih.govmedchemexpress.com This disruption of the normal flow of the cholesterol pathway is a central aspect of the compound's primary mechanism of action. nih.gov
Modulation of Receptor and Signaling Pathways
Beyond its direct enzymatic inhibition, this compound exerts significant "off-target" effects by modulating the expression and activity of key nuclear hormone receptors involved in cell growth and proliferation. nih.govebi.ac.uk
This compound has been observed to influence the estrogen receptor alpha (ERα), a key driver of proliferation in hormone-dependent cancers. nih.govdovepress.com Studies have shown that this compound can induce the degradation of the ERα protein. nih.govebi.ac.ukdovepress.com Furthermore, it dose-dependently inhibits 17β-estradiol (E2)-induced ERα responsive transcriptional activity, with an approximate IC₅₀ of 10 µM in engineered mammalian cells. medchemexpress.comnih.gov This action suggests that this compound can suppress the biological functions of ERα, thereby interfering with estrogen-mediated signaling. nih.govspandidos-publications.com
In contrast to its effect on ERα, this compound leads to the upregulation and induction of Estrogen Receptor Beta (ERβ). nih.govnih.govebi.ac.uk ERβ is often considered an anti-proliferative protein and a tumor suppressor. fortunejournals.comfortunejournals.com This induction of ERβ has been observed in various cell lines, including both hormone-dependent and castration-resistant prostate cancer cells, as well as in hormone-dependent and triple-negative breast cancer cells. nih.govfortunejournals.comnih.gov The increased expression of ERβ is a significant component of this compound's anti-proliferative effects. nih.gov The functional consequence of this upregulation is demonstrated by the enhanced inhibitory effects on cell viability when this compound is combined with an ERβ agonist. nih.govfrontiersin.org
The compound also modulates the Androgen Receptor (AR), another critical nuclear receptor in hormone-sensitive tissues. nih.gov In hormone-dependent prostate cancer cells, treatment with this compound results in a dose-dependent reduction in AR protein expression. nih.govmedchemexpress.com Beyond reducing protein levels, this compound has also been shown to decrease AR-mediated transcriptional activity. nih.gov This suppression of both AR protein and its signaling activity indicates a broader impact on steroid hormone receptor pathways than its primary enzymatic target would suggest. nih.govdovepress.com
Table 2: Effects of this compound Fumarate on Nuclear Receptor Expression in Cancer Cell Lines
| Cell Line | Cancer Type | Effect on ERα | Effect on ERβ | Effect on AR |
|---|---|---|---|---|
| BT-474 | Breast (ER-positive) | Degradation/Reduced Activity nih.govnih.govebi.ac.uk | Induction nih.gov | N/A |
| LNCaP | Prostate (Hormone-dependent) | N/A | Induction nih.gov | Reduction nih.govmedchemexpress.com |
| PC-3 | Prostate (Castration-resistant) | N/A | Induction nih.gov | N/A |
| TNBC cells | Breast (Triple-negative) | N/A | Induction fortunejournals.com | N/A |
Progesterone (B1679170) Receptor (PR) Expression Reduction
Research has demonstrated that this compound significantly impacts progesterone receptor (PR) levels in hormone-dependent breast cancer cells. nih.govdovepress.com Studies using T47-D and BT-474 human breast cancer cell lines revealed that this compound reduces the protein expression of both progesterone receptor isoforms, PR-A and PR-B. nih.gov This reduction is not due to a decrease in PR mRNA levels, indicating that the compound does not affect the transcription of the PR gene. nih.gov
Instead, the mechanism of PR reduction is post-transcriptional. Evidence suggests that this compound facilitates the degradation of the PR protein through the proteasomal pathway. nih.govresearchgate.net This was demonstrated by the use of a proteasome inhibitor, MG-132, which prevented the this compound-induced decrease in PR protein expression. nih.gov
The clinical implication of this action is significant, as progestins like medroxyprogesterone (B1676146) acetate (B1210297) (MPA) have been shown to promote breast cancer growth and increase markers associated with cancer stem cells (CSCs), such as CD44. nih.gov By degrading the progesterone receptor, this compound can abolish MPA-induced mammosphere formation, a characteristic of stem cells, and reduce MPA-induced CD44 expression. nih.govdovepress.com This suggests that this compound may help to counteract the pro-cancerous effects of progestins in hormone-dependent breast cancers. frontiersin.orgdovepress.com
Interactive Table 1: Effect of this compound on Progesterone Receptor and Cancer Stem Cell Markers
| Cell Line | Treatment | Target Protein/Marker | Observed Effect | Citation |
|---|---|---|---|---|
| T47-D | This compound | PR-A and PR-B | Significant reduction in protein levels | nih.gov |
| BT-474 | This compound | PR-A and PR-B | Significant reduction in protein levels | nih.gov |
| T47-D | This compound + MPA | CD44 | Reduced MPA-induced expression | nih.gov |
| BT-474 | This compound + MPA | CD44 | Reduced MPA-induced expression | nih.gov |
| T47-D | This compound + MPA | Mammosphere Formation | Abolished MPA-induced formation | nih.gov |
Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Interference
The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers. frontiersin.orgnih.gov this compound has been identified as an effective inhibitor of this pathway. oatext.com The mechanism of interference is linked to its primary function as a cholesterol biosynthesis inhibitor. nih.gov
Cholesterol is an essential component of cell membranes and is vital for the proper function of membrane-associated signaling proteins. Depletion of cholesterol from the cell membrane surface can lead to the inhibition of the PI3K/Akt and ERK pathways. nih.gov Oncogenic signaling pathways, including PI3K/Akt, can promote cholesterol biosynthesis and uptake. frontiersin.org By inhibiting 2,3-oxidosqualene cyclase, this compound disrupts the production of cholesterol, thereby interfering with the integrity of signaling platforms within the cell membrane that are necessary for PI3K/Akt activation. nih.govnih.gov This interference with the PI3K/Akt pathway is a predicted mechanism of action for this compound in various cancer cell lines, including those of the colon, pancreas, and lung. oatext.comoatext.com
Angiogenic Factor Modulation (e.g., Vascular Endothelial Growth Factor (VEGF), CD-31)
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. This compound has demonstrated potent anti-angiogenic properties by suppressing key angiogenic markers. fortunejournals.comfortunejournals.com
In in vivo studies using tumor xenografts, treatment with this compound led to a significant reduction in the expression of Vascular Endothelial Growth Factor (VEGF) and CD-31. fortunejournals.comfortunejournals.com VEGF is a primary signaling protein that stimulates angiogenesis, while CD-31 is a marker for endothelial cells, which line the blood vessels. Examination of tumor cross-sections from mice treated with this compound revealed a marked decrease in both VEGF and CD-31 levels, indicating a suppression of the tumor's ability to form new blood vessels. fortunejournals.com This anti-angiogenic effect is considered a key contributor to the compound's ability to inhibit tumor growth. fortunejournals.com
Interactive Table 2: In Vivo Anti-Angiogenic Effects of this compound
| Angiogenic Marker | Reduction with 5 mg/kg this compound | Reduction with 10 mg/kg this compound | Citation |
|---|---|---|---|
| VEGF | ~80% | ~80% | fortunejournals.com |
| CD-31 (blood vessels) | ~50% | ~70% | fortunejournals.com |
Hypoxia-Inducible Factor 1 Alpha (HIF1α) Interaction
Hypoxia-Inducible Factor 1 alpha (HIF1α) is a master transcriptional regulator that plays a pivotal role in the cellular response to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. ijstemcell.commdpi.com HIF1α controls the expression of numerous genes involved in angiogenesis, including VEGF. nih.gov
The observed reduction in VEGF levels following this compound treatment suggests a potential interaction with the HIF1α pathway. fortunejournals.com It is hypothesized that the loss of VEGF could be a downstream effect of a reduction in HIF1α. fortunejournals.com While direct binding studies between this compound and HIF1α are not extensively detailed, the modulation of HIF1α's target genes points towards an indirect regulatory role. The stabilization of HIF1α is a complex process, and factors such as fumarate, a component of the compound, are known to inhibit prolyl hydroxylases, which could paradoxically lead to HIF1α stabilization. However, the experimental evidence for this compound points towards a net suppression of the functional consequences of HIF1α activity, such as VEGF-mediated angiogenesis.
Preclinical Efficacy in Oncology Research
Studies in Prostate Cancer Models
Ro 48-8071 has been the subject of in vitro and in vivo studies to evaluate its effects on prostate cancer. These studies have revealed its multi-faceted anti-cancer properties, from inducing cell death to altering key receptor proteins that drive prostate cancer progression. nih.govfrontiersin.org
Laboratory studies using cultured human prostate cancer cell lines have been instrumental in elucidating the mechanisms by which this compound exerts its anti-tumor effects.
Exposure of prostate cancer cells to this compound has been shown to reduce their viability and induce programmed cell death, or apoptosis. nih.govoatext.com In one study, treatment with this compound for 24 to 48 hours led to a dose-dependent decrease in the viability of both hormone-dependent (LNCaP) and castration-resistant (PC-3 and DU145) prostate cancer cell lines. nih.gov Furthermore, the compound was found to induce apoptosis in both LNCaP and the LNCaP-derived castration-resistant C4-2 cell lines in a dose-dependent manner. medchemexpress.com Castration-resistant PC-3 and DU145 cells also exhibited significant levels of apoptosis after a 24-hour treatment with this compound. medchemexpress.com
Table 1: Effect of this compound on Prostate Cancer Cell Viability
| Cell Line | Type | Effect of this compound |
|---|---|---|
| LNCaP | Hormone-Dependent | Reduced Viability. nih.gov |
| PC-3 | Castration-Resistant | Reduced Viability. nih.gov |
| DU145 | Castration-Resistant | Reduced Viability. nih.gov |
This compound has demonstrated efficacy against both hormone-dependent and castration-resistant prostate cancer cell lines, which is significant given that resistance to anti-hormone therapy is a major clinical challenge. nih.govsciencedaily.com The compound effectively reduced the viability of the androgen-responsive LNCaP cell line, as well as the castration-resistant PC-3 and DU145 cell lines. nih.gov This suggests that the anti-cancer activity of this compound is not solely dependent on the androgen-signaling pathway.
A key finding from in vitro studies is the ability of this compound to modulate the expression of crucial hormone receptors in prostate cancer cells. Treatment with this compound was shown to decrease the protein expression of the androgen receptor (AR) in hormone-dependent prostate cancer cells. nih.govmedchemexpress.com The androgen receptor is a known driver of prostate cancer growth. nih.gov
Simultaneously, this compound was observed to increase the protein expression of estrogen receptor beta (ERβ) in both hormone-dependent (LNCaP) and castration-resistant (PC-3) prostate cancer cell lines. nih.govmedchemexpress.com ERβ is considered to have anti-proliferative effects in prostate cancer. nih.gov The combination of this compound with an ERβ agonist enhanced the reduction in viability of castration-resistant prostate cancer cells, highlighting the therapeutic potential of this dual effect. nih.govnih.gov
Table 2: Effect of this compound on Hormone Receptor Protein Levels in Prostate Cancer Cells
| Cell Line | Receptor | Effect of this compound |
|---|---|---|
| Hormone-Dependent (e.g., LNCaP) | Androgen Receptor (AR) | Reduced Protein Expression. nih.govmedchemexpress.com |
| Hormone-Dependent (e.g., LNCaP) | Estrogen Receptor Beta (ERβ) | Increased Protein Expression. nih.govmedchemexpress.com |
| Castration-Resistant (e.g., PC-3) | Estrogen Receptor Beta (ERβ) | Increased Protein Expression. nih.govmedchemexpress.com |
An important aspect of a potential cancer therapeutic is its selectivity for cancer cells over normal cells. Studies have shown that this compound exhibits a favorable selectivity profile in this regard. While effectively reducing the viability of various prostate cancer cell lines, concentrations of this compound up to 10 μM had no effect on the viability of normal prostate cells (RWPE-1). nih.gov This suggests that the in vitro effects of this compound are specific to cancerous prostate cells, which could translate to a lower likelihood of side effects. nih.govjcancer.org
The promising in vitro results with this compound have been corroborated by in vivo studies using prostate cancer xenograft models in mice. In these models, human prostate cancer cells are implanted in immunodeficient mice to form tumors. Treatment with this compound was found to effectively suppress the growth of aggressive, castration-resistant human prostate cancer cell xenografts. nih.govnih.gov In one study, the growth of tumors in mice receiving this compound was significantly suppressed compared to control animals. nih.gov Notably, in some of the mice receiving a higher dose of the compound, the tumors were completely eradicated within the timeframe of the experiment. frontiersin.orgmedchemexpress.com These in vivo findings underscore the potential of this compound as a therapeutic agent for advanced prostate cancer. frontiersin.orgjcancer.org
In Vivo Efficacy in Prostate Cancer Xenograft Models
Tumor Growth Suppression and Apoptosis Induction
Research across different cancer models has established that this compound is effective in suppressing tumor growth and inducing programmed cell death, or apoptosis. In vivo studies using xenograft models of hormone-dependent breast cancer, triple-negative breast cancer (TNBC), and prostate cancer have shown that administration of this compound significantly inhibits tumor progression. fortunejournals.comnih.govnih.gov For instance, in a study involving BT-474 breast cancer tumor xenografts, this compound administration led to a significant reduction in tumor burden without apparent toxicity to the animals. nih.gov Similarly, in TNBC xenograft models using BT-20 cells, this compound treatment prevented tumor growth. fortunejournals.com
The mechanism underlying this tumor suppression is largely attributed to the induction of apoptosis. oatext.com In vitro, treatment of various cancer cell lines, including those from breast, prostate, and ovarian cancers, with this compound leads to a dose-dependent increase in apoptotic cells. nih.govnih.govmedchemexpress.com This has been confirmed in vivo, where immunohistochemical analysis of tumor tissues from this compound-treated mice showed increased expression of apoptosis markers like TUNEL. fortunejournals.comoup.com
Studies in Breast Cancer Models
The anti-cancer effects of this compound have been extensively studied in the context of breast cancer, demonstrating its potential across different subtypes of the disease.
In Vitro Effects on Breast Cancer Cell Lines
In vitro studies have consistently shown that this compound potently reduces the viability of various human breast cancer cell lines. nih.gov The compound is effective against both estrogen receptor (ER)-positive lines, such as BT-474, T47-D, and MCF-7, and triple-negative breast cancer (TNBC) lines like MDA-MB-231 and BT-20. fortunejournals.comnih.gov The half-maximal inhibitory concentration (IC50) for cell viability after a 48-hour exposure is typically in the micromolar range. oup.comnih.gov
The reduction in cell viability is a direct consequence of apoptosis induction. fortunejournals.com Flow cytometry analysis (FACS) has confirmed that treating breast cancer cells with this compound leads to a dose-dependent increase in the population of apoptotic cells. fortunejournals.comoup.comnih.gov
Table 1: Effect of this compound on the Viability of Breast Cancer Cell Lines
| Cell Line | Type | IC50 (48h exposure) | Reference |
| BT-474 | ER-positive | ~6-12 µM | nih.gov |
| T47-D | ER-positive | ~6-12 µM | nih.gov |
| MCF-7 | ER-positive | ~6-12 µM | nih.gov |
| MDA-MB-231 | TNBC | ~10 µM | oup.com |
| BT-20 | TNBC | ~10 µM | oup.com |
An interesting off-target effect of this compound is its ability to modulate the expression of estrogen receptors in breast cancer cells. nih.govfrontiersin.org In ER-positive breast cancer cell lines, treatment with this compound has been shown to degrade Estrogen Receptor Alpha (ERα), a key driver of proliferation in these cancers. nih.govfrontiersin.org
Concurrently, this compound induces the expression of the anti-proliferative Estrogen Receptor Beta (ERβ). nih.govfortunejournals.com This shift in the ERβ/ERα ratio is believed to contribute significantly to the compound's anti-tumor properties. nih.gov The induction of ERβ has also been observed in TNBC cells, which typically lack ERα, suggesting a potential mechanism to introduce a therapeutic target in these hard-to-treat cancers. fortunejournals.com Studies have shown that combining this compound with an ERβ agonist, such as liquiritigenin, can enhance the reduction in cancer cell viability. nih.govfortunejournals.com
Table 2: Modulation of Estrogen Receptors by this compound in Breast Cancer Cells
| Cell Line | Effect on ERα | Effect on ERβ | Reference |
| BT-474 | Degraded | Induced | nih.govfrontiersin.org |
| T47-D | Degraded | Induced | nih.gov |
| MCF-7 | Degraded | Induced | nih.gov |
| BT-20 (TNBC) | No expression | Induced | fortunejournals.com |
| MDA-MB-231 (TNBC) | No expression | Induced | fortunejournals.com |
This compound has shown significant efficacy against TNBC, a subtype of breast cancer that lacks estrogen receptor, progesterone (B1679170) receptor, and HER2 expression, and therefore does not respond to hormonal or HER2-targeted therapies. fortunejournals.comoncozine.com In vitro studies demonstrate that this compound potently reduces the viability of TNBC cell lines, including MDA-MB-231 and BT-20, with an IC50 value of approximately 10 μM after 48 hours of exposure. oup.com
The compound induces apoptosis in TNBC cells in a dose-dependent manner. fortunejournals.comnih.gov Furthermore, research indicates that this compound can induce the expression of the tumor-suppressive protein ERβ in TNBC cells, which are otherwise negative for this receptor. fortunejournals.com This finding opens up the possibility of new therapeutic strategies for TNBC. fortunejournals.com
A crucial aspect of the preclinical profile of this compound is its selectivity for cancer cells over normal cells. fortunejournals.comnih.gov Studies have consistently shown that concentrations of this compound that are effective in killing breast cancer cells have no significant effect on the viability of normal human mammary epithelial cells. oup.comnih.govnih.govbiocrick.com This selectivity suggests a favorable therapeutic window and potentially lower toxicity compared to conventional chemotherapies. oncozine.com
In Vivo Efficacy in Breast Cancer Xenograft Models
Studies using animal models where human breast cancer cells are implanted (xenografts) have demonstrated the in vivo antitumor activity of this compound fumarate (B1241708).
This compound fumarate has shown a significant ability to inhibit the growth of breast cancer tumors in xenograft models. nih.govnih.gov In studies involving hormone-dependent BT-474 breast cancer cells, administration of the compound prevented tumor growth. nih.govnih.gov Similar efficacy was observed in models of triple-negative breast cancer (TNBC), which lacks the typical hormonal and Her-2-neu receptors targeted by many therapies. nih.govfortunejournals.com In mice bearing BT-20 TNBC cell-derived xenografts, treatment with this compound fumarate effectively inhibited tumor progression. nih.govfortunejournals.com
The mechanism behind this tumor growth inhibition involves the induction of apoptosis, or programmed cell death. fortunejournals.comnih.gov Immunohistochemical analysis of tumor tissues from treated mice revealed an increase in TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) expression, a key marker of apoptosis. nih.govfortunejournals.com This indicates that this compound fumarate actively triggers cell death pathways within the tumor cells in a living organism. fortunejournals.comproquest.com The compound has been shown to induce apoptosis in a dose-dependent manner in both BT-474 and MCF-7 breast cancer cell lines. nih.gov
Table 1: In Vivo Efficacy of this compound Fumarate in Breast Cancer Xenograft Models
| Cell Line | Cancer Type | Key Findings | Reference(s) |
| BT-474 | Hormone-Dependent | Prevented tumor growth; Induced apoptosis. | nih.govnih.govproquest.com |
| BT-20 | Triple-Negative (TNBC) | Inhibited tumor growth; Induced TUNEL expression (apoptosis). | nih.govfortunejournals.com |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. This compound fumarate has been found to suppress this process in breast cancer xenografts. nih.gov Examination of tumor sections from mice treated with the compound showed reduced levels of key angiogenic markers, including Vascular Endothelial Growth Factor (VEGF) and CD-31, which is a marker for blood vessels. nih.govfortunejournals.com This anti-angiogenic activity suggests that this compound fumarate can disrupt the tumor's blood supply, further contributing to its anti-tumor effects. nih.govproquest.com
Studies in Ovarian Cancer Models
The potential of this compound fumarate has also been investigated in the context of ovarian cancer, a disease with high mortality rates often associated with late detection and drug resistance. aacrjournals.org
Laboratory studies on cultured epithelial ovarian cancer (EOC) cells have provided insights into the direct effects of this compound fumarate on cancer cell biology.
This compound fumarate effectively reduces the viability of EOC cells. nih.govnih.gov Studies on drug-resistant cell lines such as SK-OV-3 and OVCAR-3 demonstrated a significant reduction in cell viability following short-term exposure (24-48 hours) to pharmacological doses of the compound. nih.govresearchgate.net The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these cell lines. nih.gov Furthermore, longer-term assays showed that even nanomolar concentrations of this compound fumarate could effectively inhibit the growth of EOC cells over a seven-day period. nih.govnih.gov In vivo studies have confirmed that the compound induces apoptosis in ovarian tumor cells. nih.govnih.govresearchgate.net
Table 2: In Vitro IC₅₀ Values for this compound Fumarate in Epithelial Ovarian Cancer Cell Lines
| Cell Line | 24-Hour Assay IC₅₀ (µM) | 48-Hour Assay IC₅₀ (µM) | Reference(s) |
| OVCAR-3 | 20.5 ± 0.3 | 11.3 ± 0.3 | nih.gov |
| SK-OV-3 | 18.3 ± 0.6 | 12.7 ± 0.5 | nih.gov |
A subpopulation of cells within a tumor, known as cancer stem cells (CSCs), are thought to be responsible for tumor initiation, metastasis, and resistance to therapy. A common marker used to identify these CSCs is high aldehyde dehydrogenase (ALDH) activity. nih.govresearchgate.net Research has shown that this compound fumarate can suppress this key feature of cancer stem cells. nih.govnih.gov In studies using SK-OV-3 ovarian cancer cells, treatment with the compound led to a substantial decrease in ALDH activity compared to untreated cells. nih.gov This suggests that this compound fumarate may be able to target the CSC population within ovarian tumors, potentially leading to more durable therapeutic responses. nih.govoup.com
In Vivo Efficacy in Ovarian Cancer Xenograft Models
The oxidosqualene cyclase (OSC) inhibitor, this compound fumarate, has demonstrated significant efficacy in suppressing the growth of epithelial ovarian cancer (EOC) in vivo. nih.govfortunejournals.comnih.gov In xenograft studies using nude mice with tumors derived from SK-OV-3 ovarian cancer cells, intraperitoneal administration of this compound resulted in a notable suppression of tumor growth. nih.govresearchgate.netresearchgate.net After a 27-day treatment period, the tumor volume in control animals reached 336 ± 60 mm³, whereas in mice treated with this compound, the tumor volume was significantly smaller, at 171 ± 20 mm³. nih.govnih.govresearchgate.net This growth inhibition was achieved without any observable toxicity or significant weight loss in the treated animals. nih.govresearchgate.net
The primary mechanism behind this tumor suppression is the induction of apoptosis within the cancer cells. nih.govresearchgate.net Immunohistochemical analysis of the tumor xenografts from treated mice confirmed that this compound induces programmed cell death. nih.govfortunejournals.comresearchgate.net This pro-apoptotic effect is a consistent finding, as this compound has also been shown to induce apoptosis in other cancer types, such as breast and prostate cancer. nih.govnih.gov By inhibiting OSC, this compound disrupts a key step in cholesterol biosynthesis, a pathway that cancer cells often exploit for rapid proliferation. nih.govnih.gov
Broad-Spectrum Anticancer Activity
This compound fumarate exhibits potent anticancer activity across a variety of aggressive cancer cell lines in vitro. oatext.comoatext.com Studies have shown that it effectively reduces the viability of drug-resistant colon, pancreatic, and lung cancer cells. oatext.comoatext.com Treatment with this compound for 48 hours resulted in a significant reduction in cell viability across seven different aggressive cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 3.3 to 13.68 µM. oatext.comoatext.com
Colon cancer cells, in particular, appeared to be the most sensitive to the drug. oatext.com The compound has also been shown to hamper metastasis formation in models of human colon carcinoma (HCT116) and pancreatic adenocarcinoma (HPAF-II). nih.gov In pancreatic ductal adenocarcinoma cells (PANC-1), this compound was found to inhibit the cell cycle and reduce cell viability in a time-dependent manner. frontiersin.org The predicted mechanism of action in these cell lines involves the induction of apoptosis and inhibition of PI3-Kinase activity. oatext.com
Below is a summary of the in vitro efficacy of this compound across various aggressive cancer cell lines.
Interactive Table: In Vitro Efficacy of this compound (48h Treatment)
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Colon | DLD-1 | 6.93 ± 0.41 |
| LOVO | 3.30 ± 0.54 | |
| Lung | H69AR | 8.11 ± 0.36 |
| H23 | 10.28 ± 0.30 | |
| A549 | 9.26 ± 0.45 | |
| Pancreas | Capan-1 | 13.68 ± 0.17 |
| BxPC-3 | 7.11 ± 0.10 |
Data sourced from a 2020 study on aggressive cancer cells. oatext.com
Comparative Analysis with Established Cholesterol-Lowering Agents
This compound and statins both disrupt cholesterol biosynthesis but target different enzymes, leading to distinct downstream effects and anticancer mechanisms. nih.gov Statins inhibit HMG-CoA reductase (HMGCR), the rate-limiting enzyme at an early stage of the mevalonate (B85504) pathway. nih.govmdpi.comwaocp.com This action blocks the production of mevalonate, thereby reducing the synthesis of cholesterol and other essential molecules like isoprenoids. frontiersin.org The anticancer effects of statins are often attributed to the depletion of these isoprenoids, which are crucial for key cellular functions. frontiersin.org
In contrast, this compound inhibits oxidosqualene cyclase (OSC), an enzyme that acts much later in the pathway and is specifically dedicated to cholesterol synthesis. nih.govnih.gov This targeted inhibition leads to the accumulation of the substrate 2,3-monoepoxysqualene, which has pro-apoptotic properties, while not significantly affecting the levels of vital non-sterol isoprenoids. nih.gov This difference means that OSC inhibitors like this compound may avoid some of the undesirable side effects associated with statins that result from isoprenoid depletion. nih.govfrontiersin.orgoup.com
Furthermore, research in breast cancer cells has shown this compound to be more effective at inhibiting cell viability than statins like Simvastatin and Fluvastatin. nih.gov While both this compound and statins can suppress cancer cell growth, the unique mechanism of this compound, which involves the accumulation of a pro-apoptotic substrate, provides a distinct and potent avenue for anticancer therapy. nih.govnih.gov
Interactive Table: Comparison of this compound and Statins
| Feature | This compound fumarate | Statins |
|---|---|---|
| Target Enzyme | Oxidosqualene cyclase (OSC) nih.gov | HMG-CoA reductase (HMGCR) mdpi.com |
| Pathway Position | Late-stage, cholesterol-specific nih.gov | Early-stage, rate-limiting mdpi.com |
| Key Accumulated Metabolite | 2,3-monoepoxysqualene nih.gov | HMG-CoA |
| Primary Anticancer Mechanism | Induction of apoptosis via substrate accumulation nih.gov | Depletion of isoprenoids, disrupting cell signaling frontiersin.org |
| Effect on Coenzyme Q10 | Did not reduce levels in preclinical models nih.gov | Reduced levels in preclinical models nih.gov |
Additional Biological Activities and Research Applications
Antiviral Research
The compound has demonstrated notable activity in the field of virology, particularly in studies related to highly pathogenic viruses.
Ro 48-8071 has been identified as an inhibitor of Ebola virus (EBOV) entry into host cells. Research indicates that the compound, a type of cationic amphiphile, functions by blocking a late stage of the viral entry process. nih.govnih.gov It specifically interferes with entry mediated by the EBOV glycoprotein (B1211001) (GP) at a step after the virus has been internalized by the cell. nih.gov
The mechanism of action is linked to the induction of a cellular phenotype resembling Niemann-Pick C (NPC) disease, which involves the accumulation of cholesterol in late endosomes and lysosomes. nih.govcsmres.co.uk This disruption of intracellular cholesterol trafficking is critical, as EBOV relies on the host protein Niemann-Pick C1 (NPC1) for successful entry. researchgate.net this compound inhibits EBOV entry through this NPC1-dependent pathway. nih.govnih.gov However, its mechanism is distinct from other inhibitors that directly block the binding of the viral glycoprotein to NPC1, suggesting an alternative way to disrupt this essential viral process. nih.gov Studies have determined its inhibitory concentration for EBOV cell entry, highlighting its potency. tocris.com
| Antiviral Activity of this compound | | :--- | :--- | | Virus | Ebola Virus (EBOV) | | Activity | Inhibition of cell entry | | Metric (IC₅₀) | 1.74 µM tocris.com | | Mechanism | Induces Niemann-Pick C phenotype; interferes with the NPC1-dependent entry pathway at a post-internalization step. nih.govresearchgate.net |
Exploration in Antimicrobial Research (e.g., Menaquinone Synthesis Inhibition)
This compound has also been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govmdpi.com This activity stems from its ability to inhibit the biosynthesis of menaquinone (Vitamin K2), a vital component for cellular respiration in many bacteria, including M. tuberculosis. researchgate.netmdpi.com
The compound specifically targets MenA, an essential enzyme formally known as isoprenyl diphosphate (B83284):1,4-dihydroxy-2-naphthoate (DHNA) isoprenyltransferase. nih.govmdpi.com MenA catalyzes a crucial step in the menaquinone synthesis pathway. nih.gov Kinetic studies have revealed that this compound acts as a non-competitive inhibitor with regard to the DHNA substrate, and as a competitive inhibitor with regard to the isoprenyl diphosphate substrate. nih.govmdpi.com By blocking MenA, the compound effectively halts menaquinone synthesis, which leads to a complete inhibition of oxygen consumption and proves lethal to the bacteria. nih.govnih.gov The inhibitory concentration against mycobacterial MenA has been quantified in vitro. researchgate.net
| Antimicrobial Activity of this compound | | :--- | :--- | | Organism | Mycobacterium tuberculosis | | Target Enzyme | MenA (isoprenyl diphosphate:1,4-dihydroxy-2-naphthoate isoprenyltransferase) nih.gov | | Pathway | Menaquinone Biosynthesis mdpi.com | | Metric (IC₅₀) | ~9 µM (against MenA activity in M. tuberculosis membranes) researchgate.net | | Mechanism | Competitive with isoprenyl diphosphate substrate; Non-competitive with DHNA substrate. nih.govmdpi.com |
Research Methodologies and Experimental Design
In Vitro Cellular Assays
In vitro studies, or experiments conducted in a controlled environment outside of a living organism, form the bedrock of research on Ro 48-8071 fumarate (B1241708). These assays allow for precise measurements of the compound's effects on specific cell types.
A primary method for evaluating the effect of this compound fumarate on cancer cells is through cell viability assays, which measure the proportion of living cells in a population after treatment. The Sulforhodamine B (SRB) assay is a frequently used colorimetric test that quantifies cell protein content as an indicator of cell density. nih.govoatext.com
Studies have consistently used the SRB assay to determine the half-maximal inhibitory concentration (IC50) of this compound fumarate across a variety of cancer cell lines. nih.govoatext.comnih.gov For instance, after 24 to 48 hours of exposure, the viability of both hormone-dependent (LNCaP) and castration-resistant (PC-3 and DU145) prostate cancer cells was diminished, with an approximate IC50 value of 10 μM. nih.gov Similarly, investigations into aggressive, drug-resistant cell lines from colon, lung, and pancreatic cancers revealed IC50 values ranging from 3.3 to 13.68 µM after 48 hours of treatment. oatext.comoatext.com Research on epithelial ovarian cancer (EOC) cells also employed SRB assays, demonstrating the compound's ability to reduce the viability of SK-OV-3 and OVCAR-3 cell lines. nih.govfortunejournals.com It is noteworthy that the compound did not reduce the viability of normal human prostate and mammary cells in these assays. nih.govnih.gov
Table 1: IC50 Values of this compound Fumarate in Various Cancer Cell Lines (SRB Assay)
| Cell Line | Cancer Type | Time Point | IC50 Value (µM) | Citation |
|---|---|---|---|---|
| LNCaP | Prostate Cancer | 48 hours | ~10 | nih.gov |
| PC-3 | Prostate Cancer | 48 hours | ~10 | nih.gov |
| DU145 | Prostate Cancer | 48 hours | ~10 | nih.gov |
| OVCAR-3 | Ovarian Cancer | 24 hours | 20.5 ± 0.3 | nih.gov |
| SK-OV-3 | Ovarian Cancer | 24 hours | 18.3 ± 0.6 | nih.gov |
| OVCAR-3 | Ovarian Cancer | 48 hours | 11.3 ± 0.3 | nih.gov |
| SK-OV-3 | Ovarian Cancer | 48 hours | 12.7 ± 0.5 | nih.gov |
| Various | Colon, Lung, Pancreatic | 48 hours | 3.3 - 13.68 | oatext.com |
To determine if the reduction in cell viability is due to programmed cell death, researchers have employed apoptosis detection techniques. Flow cytometry is a powerful tool used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser. nih.gov In the context of this compound fumarate research, Fluorescence-Activated Cell Sorting (FACS), a specialized type of flow cytometry, is used to quantify apoptotic cells. nih.govfortuneonline.org
Studies have shown that this compound fumarate induces apoptosis in a dose-dependent manner in various cancer cell lines, including hormone-dependent LNCaP, castration-resistant C4-2, PC-3, and DU145 prostate cancer cells. nih.govmedchemexpress.commedchemexpress.com This is typically measured by staining cells with Annexin V-FITC, which binds to a marker of early apoptosis, and propidium (B1200493) iodide (PI), which stains late apoptotic and necrotic cells. fortuneonline.org FACS analysis of treated Triple-Negative Breast Cancer (TNBC) cells (MDA-MB-231 and BT-20) also confirmed the induction of apoptosis. fortuneonline.orgfortunejournals.com
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is another technique used to detect DNA fragmentation, a hallmark of late-stage apoptosis. thermofisher.com While often used for in vitro samples, TUNEL staining has been particularly applied in the in vivo setting to confirm that this compound fumarate induces apoptosis in regressing tumors within mouse models. fortunejournals.comfortuneonline.orgfortunejournals.com
Western blotting is a core technique used to detect and quantify specific proteins from cell or tissue extracts. fortunejournals.com This method has been instrumental in elucidating the molecular changes within cancer cells following treatment with this compound fumarate. biocrick.com
Research has demonstrated that the compound alters the expression of key hormone receptors. In hormone-dependent LNCaP prostate cancer cells, treatment with this compound fumarate led to a dose-dependent reduction in androgen receptor (AR) protein expression. nih.govmedchemexpress.com Conversely, the compound was found to increase the expression of the anti-proliferative estrogen receptor β (ERβ) protein in both hormone-dependent (LNCaP) and castration-resistant (PC-3) prostate cancer cells. nih.govmedchemexpress.com Similar findings were observed in breast cancer cells, where this compound fumarate degraded estrogen receptor α (ERα) while inducing ERβ. nih.govfortunejournals.com
Table 2: Effect of this compound Fumarate on Protein Expression (Western Blot Analysis)
| Cell Line | Cancer Type | Protein | Effect | Citation |
|---|---|---|---|---|
| LNCaP | Prostate Cancer | Androgen Receptor (AR) | Decreased | nih.govmedchemexpress.com |
| LNCaP | Prostate Cancer | Estrogen Receptor β (ERβ) | Increased | nih.govmedchemexpress.com |
| PC-3 | Prostate Cancer | Estrogen Receptor β (ERβ) | Increased | medchemexpress.com |
| BT-474 | Breast Cancer | Estrogen Receptor α (ERα) | Decreased | nih.gov |
| BT-474 | Breast Cancer | Estrogen Receptor β (ERβ) | Increased | nih.gov |
| BT-20 | Breast Cancer (TNBC) | Estrogen Receptor β (ERβ) | Increased | fortunejournals.com |
| MDA-MB-231 | Breast Cancer (TNBC) | Estrogen Receptor β (ERβ) | Increased | fortunejournals.com |
Reporter gene assays are used to study the regulation of gene expression. In these experiments, a reporter gene (like luciferase, which produces light) is linked to a regulatory sequence of interest. The activity of the reporter gene serves as a proxy for the activity of the target receptor.
In studies involving this compound fumarate, luciferase assays have been used to assess its impact on receptor activity. Using mammalian cells engineered to express human estrogen receptors (ERα or ERβ) along with an ER-responsive luciferase promoter, it was shown that the compound could inhibit 17β-estradiol-induced ERα responsive luciferase activity. medchemexpress.com Another study utilized a pregnane (B1235032) X receptor (PXR)-responsive transactivation assay in HepG2 liver cancer cells. nih.gov In this system, this compound fumarate induced luciferase expression from the PXR-responsive reporter with a half-maximal effective concentration (EC50) of 0.113 μM, indicating it can activate this specific cellular signaling pathway. nih.gov
Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that are thought to drive tumor growth and recurrence. Aldehyde dehydrogenase (ALDH) is an enzyme whose high activity is considered a functional marker for CSCs in several cancer types. oncotarget.com
Assays measuring ALDH activity have been conducted to see if this compound fumarate affects this CSC population. nih.govfortunejournals.com In studies on epithelial ovarian cancer cells (SK-OV-3), the compound was found to suppress ALDH activity. nih.govresearchgate.netresearchgate.net Research in hormone-dependent breast cancer cells (T47-D and BT-474) showed that this compound fumarate could reduce the progestin-induced expression of CD44, another protein marker associated with cancer stem cells. nih.gov
In Vivo Preclinical Models
To assess the effects of this compound fumarate in a whole, living organism, researchers have used in vivo preclinical models, primarily involving tumor xenografts in mice. nih.gov In these studies, human cancer cells are injected into immunodeficient mice, where they form tumors. The mice are then treated with the compound to observe its effect on tumor growth.
Multiple studies have reported that this compound fumarate significantly reduces in vivo tumor growth across different cancer types. medchemexpress.commedchemexpress.com This has been demonstrated in mice bearing xenografts of aggressive castration-resistant PC-3 prostate cancer cells, BT-474 breast cancer cells, and epithelial ovarian cancer cells. nih.govnih.govnih.gov In a study on TNBC, administration of the compound to mice with BT-20 tumor xenografts prevented tumor growth. fortuneonline.orgfortunejournals.com A notable finding across these studies was that the reduction in tumor growth occurred without signs of toxicity to the animals, such as weight loss. nih.govnih.govmedchemexpress.com
Establishment and Assessment of Tumor Xenograft Models
To evaluate the in vivo efficacy of this compound fumarate, researchers have utilized tumor xenograft models, where human cancer cells are implanted into immunodeficient mice. This allows for the study of tumor growth and the effects of potential therapeutic agents in a living organism.
Multiple studies have demonstrated the ability of this compound to inhibit the growth of various types of tumors in these models. For instance, in studies involving triple-negative breast cancer (TNBC), the administration of this compound to mice with BT-20 TNBC cell-derived xenografts resulted in the inhibition of tumor growth. nih.govfortuneonline.orgfortunejournals.com Similar suppressive effects on tumor progression have been observed in xenograft models of hormone-dependent breast cancer using BT-474 cells, aggressive castration-resistant prostate cancer, and epithelial ovarian cancer (EOC). nih.govnih.govnih.gov In the case of EOC, this compound significantly suppressed the growth of xenografts derived from EOC cells. nih.govfortunejournals.com
The following table summarizes the findings from various tumor xenograft models used in the study of this compound fumarate.
| Cancer Type | Cell Line(s) | Key Findings |
| Triple-Negative Breast Cancer (TNBC) | BT-20, MDA-MB-231 | Inhibition of tumor growth. nih.govfortuneonline.orgfortunejournals.com |
| Hormone-Dependent Breast Cancer | BT-474 | Reduced tumor cell viability and prevention of tumor growth. nih.govnih.gov |
| Prostate Cancer (castration-resistant) | PC-3, DU145 | Suppression of aggressive xenograft growth. nih.gov |
| Epithelial Ovarian Cancer (EOC) | SK-OV-3, OVCAR-3 | Significant suppression of xenograft growth. nih.govfortunejournals.com |
| Colon Carcinoma | HCT116 | Reduction in tumor volume and metastasis. researchgate.net |
| Pancreatic Cancer | HPAF-II | Decrease in liver metastasis. researchgate.net |
Histopathological and Immunohistochemical Analysis of Tumor Tissues
Following the assessment of tumor growth in xenograft models, histopathological and immunohistochemical analyses are employed to investigate the cellular and molecular changes within the tumor tissue induced by this compound fumarate. These techniques provide insight into the compound's mechanism of action.
Immunohistochemical analysis of tumor tissues from this compound-treated mice has revealed several key findings. In TNBC xenografts, treatment with this compound led to an increase in TUNEL expression, indicating an induction of apoptosis, or programmed cell death. nih.govfortuneonline.orgfortunejournals.com Furthermore, a reduction in the levels of angiogenic markers such as Vascular Endothelial Growth Factor (VEGF) and CD-31 was observed, suggesting that the compound also suppresses the formation of new blood vessels that supply the tumor. nih.govfortuneonline.orgfortunejournals.com
In hormone-dependent breast cancer xenografts (BT-474), this compound treatment resulted in significantly reduced levels of Estrogen Receptor α (ERα), while showing a trend towards elevated levels of Estrogen Receptor β (ERβ). nih.gov In TNBC xenografts, this compound treatment led to a significant induction of ERβ protein. fortunejournals.com Studies on colon and pancreatic cancer models also showed a reduction in vessel density and an increase in pericyte coverage of tumor blood vessels following treatment. researchgate.net
The table below details the key markers analyzed and the observed effects of this compound fumarate in tumor tissues.
| Marker | Cancer Type | Effect of this compound Fumarate |
| TUNEL | Triple-Negative Breast Cancer | Increased expression (indicative of apoptosis). nih.govfortuneonline.orgfortunejournals.com |
| VEGF | Triple-Negative Breast Cancer, Hormone-Dependent Breast Cancer | Reduced expression. nih.govfortuneonline.orgfortunejournals.comresearchgate.net |
| CD-31 / Meca32 (Blood Vessels) | Triple-Negative Breast Cancer, Colon Carcinoma, Pancreatic Cancer | Reduced levels/density. nih.govfortuneonline.orgfortunejournals.comresearchgate.net |
| CD-34 (Blood Vessels) | Hormone-Dependent Breast Cancer | Reduced expression. researchgate.net |
| ERα (Estrogen Receptor α) | Hormone-Dependent Breast Cancer | Significantly reduced levels. nih.gov |
| ERβ (Estrogen Receptor β) | Hormone-Dependent Breast Cancer, Triple-Negative Breast Cancer, Prostate Cancer | Increased expression. nih.govnih.govfortunejournals.com |
| α SMA (Pericytes) | Colon Carcinoma, Pancreatic Cancer | Increased co-localization with blood vessels. researchgate.net |
Computational and Structural Biology Approaches
Computational methods play a crucial role in modern drug discovery and development by enabling the identification of potential drug targets and elucidating the interactions between small molecules and proteins.
Inverse docking is a computational technique used to identify the potential protein targets of a small molecule by screening it against a library of protein structures. This approach was instrumental in highlighting oxidosqualene cyclase (OSC), an enzyme in the cholesterol biosynthesis pathway, as a potential target for anti-cancer therapies. nih.govresearchgate.net
In a validation study, the known potent OSC inhibitor, this compound, was used to confirm the findings of an inverse docking study that had identified OSC as the highest-ranked human protein target for the compound PRIMA-1. nih.gov The subsequent experimental work demonstrated that, similar to PRIMA-1, this compound significantly reduced the viability of BT-474 breast cancer cells. nih.gov This use of this compound helped to validate OSC as a promising target for the development of new anti-cancer drugs. nih.govresearchgate.net The study also showed that this compound, like PRIMA-1, resulted in increased binding of mutant p53 to DNA in BT-474 cells. nih.govresearchgate.net
Future Research Directions and Therapeutic Prospects
Development as a Novel Antineoplastic Agent
Ro 48-8071 has shown considerable promise as a novel antineoplastic agent, demonstrating efficacy against a variety of cancer cell lines. Its primary mechanism of action is the inhibition of OSC, an enzyme crucial for the conversion of 2,3-monoepoxysqualene to lanosterol (B1674476), a precursor in cholesterol synthesis. medchemexpress.comnih.gov By blocking this step, this compound disrupts a pathway that is often upregulated in cancer cells to meet their high demand for cholesterol for membrane synthesis and signaling. oatext.com
Research has demonstrated that this compound can reduce the viability of numerous cancer cell lines, including those of the breast, prostate, and ovaries. nih.govfortunejournals.comresearchgate.net In vitro studies have shown that it can induce apoptosis (programmed cell death) in both hormone-dependent and castration-resistant prostate cancer cells. nih.gov Furthermore, it has exhibited significant growth-inhibitory effects in vivo in xenograft models of prostate and ovarian cancer without showing signs of toxicity in the animal models. nih.govnih.gov
The compound's effectiveness extends to aggressive and drug-resistant cancers. Studies have reported its ability to reduce the viability of triple-negative breast cancer (TNBC) cells, which are notoriously difficult to treat. fortunejournals.com Additionally, its efficacy against drug-resistant colon, pancreas, and lung cancer cell lines highlights its potential as a broad-spectrum anti-cancer agent. oatext.com
Below is a summary of the in vitro cytotoxic activity of this compound against various human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) | Assay |
| Prostate Cancer | LNCaP | ~10 | 48 | SRB |
| PC-3 | ~10 | 48 | SRB | |
| DU145 | ~10 | 48 | SRB | |
| Breast Cancer | MDA-MB-231 (TNBC) | 14.98 ± 0.48 | 24 | SRB |
| 10.73 ± 0.28 | 48 | SRB | ||
| BT-20 (TNBC) | 15.80 ± 0.34 | 24 | SRB | |
| 12.67 ± 0.18 | 48 | SRB | ||
| SK-Br-3 | 17.46 ± 0.88 | 24 | SRB | |
| 12.09 ± 0.35 | 48 | SRB | ||
| Ovarian Cancer | OVCAR-3 | 20.5 ± 0.3 | 24 | SRB |
| 11.3 ± 0.3 | 48 | SRB | ||
| SK-OV-3 | 18.3 ± 0.6 | 24 | SRB | |
| 12.7 ± 0.5 | 48 | SRB | ||
| Colon Cancer | HCT-15 | 6.84 ± 0.28 | 48 | SRB |
| HT-29 | 3.30 ± 0.54 | 48 | SRB | |
| Lung Cancer | H69AR | 8.11 ± 0.36 | 48 | SRB |
| H23 | 10.28 ± 0.30 | 48 | SRB | |
| A549 | 9.26 ± 0.45 | 48 | SRB | |
| Pancreatic Cancer | Capan-1 | 13.68 ± 0.17 | 48 | SRB |
| BxPC-3 | 7.11 ± 0.10 | 48 | SRB |
Data compiled from multiple preclinical studies. nih.govoatext.comfortunejournals.comnih.gov SRB: Sulforhodamine B assay.
Strategies for Combination Therapies in Cancer Treatment
A significant area of future research lies in evaluating this compound in combination with existing cancer therapies. The compound's unique mechanism of action suggests it could synergize with other treatments to enhance efficacy and overcome drug resistance.
One promising strategy involves combining this compound with agents that target pathways influenced by its off-target effects. For instance, in prostate cancer cells, this compound has been shown to increase the expression of estrogen receptor β (ERβ), a known tumor suppressor. nih.gov Combining this compound with an ERβ agonist enhanced the reduction in viability of castration-resistant prostate cancer cells. nih.gov
Similarly, in hormone-dependent breast cancer, this compound not only degrades the pro-proliferative estrogen receptor α (ERα) but also induces ERβ. fortunejournals.com This modulation of estrogen receptor ratios presents a compelling case for combination therapies.
Furthermore, in ovarian cancer models, while this compound initially suppresses tumor growth, resistance can emerge. This suggests that combining it with other chemotherapeutic agents could be necessary for long-term control. researchgate.net The potential for combining this compound with progestin-based therapies is also under investigation, as the compound has been shown to reduce progesterone (B1679170) receptor expression and inhibit progestin-dependent cancer stem cell-like growth in breast cancer cells. dovepress.comnih.gov
Comprehensive Elucidation of Off-Target Effects and Pleiotropic Mechanisms
While the primary target of this compound is OSC, a growing body of evidence indicates that its anticancer properties are also mediated by off-target effects. A thorough understanding of these pleiotropic mechanisms is crucial for its clinical development.
The most well-documented off-target effect is the modulation of estrogen receptors. In breast and prostate cancer cells, this compound has been observed to decrease ERα levels while simultaneously increasing ERβ levels. nih.govfortunejournals.com This shift in the ERα/ERβ ratio is believed to contribute significantly to its anti-tumor activity.
Exploration of Broader Therapeutic Applications Beyond Oncology
The therapeutic potential of this compound may extend beyond cancer treatment. Its mechanism of interfering with fundamental cellular processes, such as lipid metabolism, makes it a candidate for other diseases.
Notably, this compound has demonstrated antiviral activity. It has been shown to inhibit the entry of the Ebola virus into cells with an IC50 of 1.74 μM. tocris.com More recently, it was identified as a potent inhibitor of coronaviruses, including SARS-CoV-2, in preclinical screens. biorxiv.org Its ability to disrupt the sterol synthesis pathway, which many viruses hijack for their replication, underpins this antiviral potential. biorxiv.org
Furthermore, this compound has shown efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. mdpi.com It appears to inhibit the late stages of menaquinone biosynthesis in mycobacteria, a pathway essential for their survival. mdpi.com These findings open up exciting avenues for developing this compound as a broad-spectrum antimicrobial agent.
Translational Research and Pathways to Clinical Development
The wealth of promising preclinical data provides a strong rationale for the translational development of this compound fumarate (B1241708). The consistent anti-tumor effects across various cancer models, including aggressive and resistant types, coupled with a favorable toxicity profile in animal studies, underscore its clinical potential. nih.govnih.gov
The pathway to clinical development will likely involve several key steps. Firstly, further in-depth preclinical studies are warranted to optimize dosing schedules and to explore its efficacy in patient-derived xenograft (PDX) models, which more closely mimic human tumors. Secondly, comprehensive safety and toxicology studies in larger animal models are necessary to establish a safe starting dose for human trials.
While no major clinical trials appear to be underway for this compound fumarate as an anticancer agent at present, the strong preclinical evidence suggests that it is a compound of significant interest. biorxiv.org Future efforts will likely focus on designing Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in cancer patients. These trials may initially target patient populations with cancers shown to be highly responsive in preclinical models, such as certain breast and prostate cancers. The exploration of its antiviral and antibacterial properties may follow a similar translational path, pending further preclinical validation.
Q & A
Q. What is the primary mechanism of action of Ro 48-8071 fumarate in cancer research?
this compound fumarate inhibits oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway. By blocking OSC (IC₅₀ = 6.5 nM), it prevents the conversion of 2,3-oxidosqualene to lanosterol, disrupting sterol synthesis. This leads to reduced cancer cell viability, apoptosis induction, and suppression of angiogenesis. Its multifunctional activity includes PI3-Kinase inhibition and antiangiogenic effects, as observed in breast, prostate, and drug-resistant cancers .
Q. How is the IC₅₀ of this compound fumarate determined in vitro?
IC₅₀ values are typically assessed using cell viability assays such as the Sulforhodamine B (SRB) or MTS assay. For example:
- In endometrial cancer Ishikawa and KLE cells, IC₅₀ values were 0.968 µM and 6.478 µM, respectively, after 24–48 hours of treatment .
- In TNBC cells (MDA-MB-231, BT-20), nM-range concentrations over 5–7 days significantly reduced viability without affecting normal cells .
- Dose-response curves (e.g., 0–200 µM) are analyzed to calculate inhibitory concentrations, with statistical significance determined via ANOVA (P < 0.05) .
Q. What experimental models are used to evaluate this compound fumarate’s anticancer effects?
- In vitro: Colon (DLD-1, LoVo), lung (H69AR, NCI-H23, A549), pancreatic (Capan-1, BxPC-3), and triple-negative breast cancer (TNBC) cell lines. Normal cells (e.g., AG11132A, mammary epithelial cells) serve as controls .
- In vivo: Xenograft models (e.g., BT-474 breast cancer, HCT116 colon cancer, MDA-MB-231 LM2 metastasis) in nude mice. Tumor growth suppression and apoptosis markers (TUNEL, VEGF, CD-31) are monitored .
Q. How is apoptosis induction by this compound fumarate validated experimentally?
- Flow cytometry: Propidium iodide staining for cell cycle analysis (e.g., G1-S phase arrest in PANC-1 cells) .
- Western blotting: Detection of apoptotic markers (e.g., JNK phosphorylation reduction in endometrial cancer) .
- TUNEL assays: Confirmation of DNA fragmentation in tumor tissues .
Advanced Research Questions
Q. How can researchers optimize in vivo studies with this compound fumarate?
- Dosage: ~20 mg/kg/day in rodent chow (based on average intake of 160 g/day/kg bw) .
- Administration: Oral or dietary incorporation, with monitoring of fecal bile acid excretion and cholesterol synthesis suppression .
- Toxicity: Assess via histopathology and serum biomarkers (e.g., liver/kidney function). No toxicity reported at therapeutic doses in xenografts .
Q. What synergistic effects occur when combining this compound fumarate with statins?
Combining this compound with atorvastatin enhances antitumor efficacy in glioblastoma by dual targeting of cholesterol biosynthesis (OSC inhibition) and HMG-CoA reductase (statin target). This approach reduces compensatory metabolic pathways and improves tumor growth suppression .
Q. How does this compound fumarate affect CYP3A4/CYP2B6 enzymes, and what are the implications?
this compound induces CYP3A4 (8.5-fold) and CYP2B6 (3.4-fold) mRNA in human hepatocytes via pregnane X receptor (PXR) activation. This suggests potential drug-drug interactions, necessitating pharmacokinetic studies in co-therapies with CYP-metabolized drugs .
Q. What methodologies are used to study this compound fumarate’s anti-angiogenic effects?
Q. How is this compound fumarate employed in metastasis models?
The MDA-MB-231 LM2 TNBC cell line (lung metastatic variant) is injected into mice, with this compound administered to suppress metastasis. Lung nodule counts and molecular profiling (e.g., integrin/FAK signaling) validate efficacy .
Q. What strategies address resistance mechanisms to this compound fumarate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
